ZM 306416 hydrochloride

Descripción general

Descripción

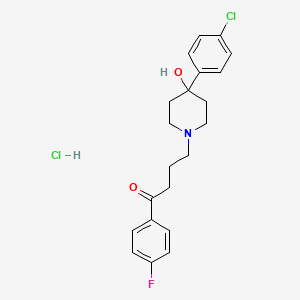

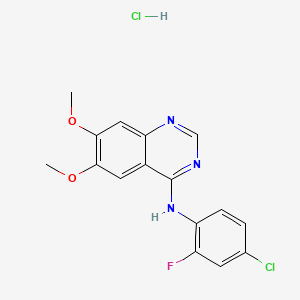

ZM 306416 hydrochloride is a potent and selective inhibitor of VEGFR1/2 tyrosine kinase activity . It has IC50 values of 100 nM and 2 μM for KDR and Flt respectively . It shows antiproliferative effects in vivo and is orally active .

Molecular Structure Analysis

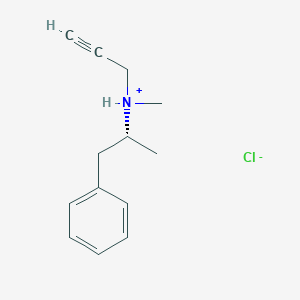

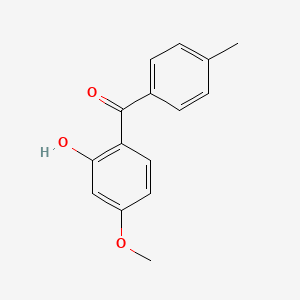

The molecular weight of ZM 306416 hydrochloride is 370.12 . Its molecular formula is C16H13ClFN3O2.HCl . The SMILES representation of the molecule is COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC .Physical And Chemical Properties Analysis

ZM 306416 hydrochloride is a solid . It is soluble in DMSO to 10 mM .Aplicaciones Científicas De Investigación

1. Applications in Veterinary Medicine

- Zilpaterol Hydrochloride in Beef Production : Zilpaterol hydrochloride, a beta-adrenergic agonist, is used in beef cattle to increase body weight gain, improve feed efficiency, and increase carcass leanness. Research indicates significant increases in average body weight and hot carcass weight among treated cattle (Delmore, Hodgen, & Johnson, 2010).

2. Environmental and Pharmaceutical Applications

- Photocatalytic Degradation of Antibiotics : A study on oxytetracycline hydrochloride, a veterinary antibiotic, discusses the use of Zn0.75Mn0.75Fe1.5O4/ZnFe2O4/ZnO photocatalysts for degrading antibiotics in seawater. This approach is important for mitigating the ecological impact of residual antibiotics in aquaculture wastewater (Liu et al., 2022).

3. Pharmaceutical Research and Drug Development

- Antihistamine Detection : Nanomaterials such as ZnO have been used for the electrochemical detection of antihistamines like promethazine hydrochloride. This represents the application of nanotechnology in developing sensitive and efficient drug detection methods (Sebastian et al., 2022).

Mecanismo De Acción

Safety and Hazards

ZM 306416 hydrochloride is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact, it’s recommended to flush with copious amounts of water and seek medical advice .

Propiedades

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O2.ClH/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18;/h3-8H,1-2H3,(H,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUXIROMWPQVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ZM 306416 hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.